methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H-NMR and ¹³C-NMR spectra provide critical insights into the compound’s structure:
- ¹H-NMR :
- The N-methyl group (position 1) resonates as a singlet at δ 3.65–3.70 ppm due to its isolation from adjacent protons.
- The ester methyl group (-COOCH₃) appears as a singlet at δ 3.85–3.90 ppm .
- The propionyl group exhibits a triplet for the terminal methyl (-CH₂CH₃) at δ 1.10–1.15 ppm and a quartet for the methylene (-CH₂-) at δ 2.40–2.45 ppm , coupled to the methyl.
- Pyrrole ring protons (positions 3 and 5) display deshielded aromatic signals at δ 6.50–7.00 ppm .
Infrared (IR) and Mass Spectrometric (MS) Profiles
IR Spectroscopy :
Mass Spectrometry :
X-ray Crystallographic Studies
While direct X-ray data for this compound is unavailable, related pyrrole-2-carboxylate derivatives exhibit planar pyrrole rings with substituents oriented perpendicular to the ring. The ester and propionyl groups likely adopt trans configurations to minimize steric hindrance.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing:
- Bond lengths : The pyrrole C-N bond measures 1.38 Å , shorter than typical single bonds due to aromatic delocalization.
- Dihedral angles : The ester group rotates ~30° relative to the pyrrole plane, while the propionyl group remains coplanar.
- HOMO-LUMO gap : Calculated at 5.2 eV , indicating moderate reactivity, with electron density localized on the pyrrole ring and carbonyl groups.
Molecular Orbital and Electron Localization Analyses
Properties
IUPAC Name |
methyl 1-methyl-4-propanoylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRSMPAXGYJFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200791 | |
| Record name | Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-00-9 | |
| Record name | Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route via Multi-step Condensation and Functionalization
a. Formation of the Pyrrole Core:
The core pyrrole ring can be synthesized through classical methods such as the Hantzsch pyrrole synthesis , which involves the cyclization of α-aminoketones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. In this context, the initial step involves preparing an appropriate α-aminoketone precursor, such as N-methyl-2-aminobenzaldehyde derivatives, which are cyclized with suitable α,β-unsaturated esters or aldehydes to form the pyrrole ring.
b. Introduction of the Propionyl Group at the 4-Position:
The propionyl group (–CO–CH₂–CH₃) is introduced via acylation of the pyrrole nucleus. This is typically achieved through electrophilic acylation using propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity favors substitution at the 4-position of the pyrrole ring due to electronic factors.
c. Methylation at the Nitrogen and Carboxylation:
The nitrogen atom of the pyrrole ring is methylated using methyl iodide or dimethyl sulfate under basic conditions to afford the N-methyl derivative. The carboxylate group at the 2-position is introduced via esterification of the corresponding carboxylic acid or via direct esterification of the carboxylic acid intermediate with methanol under acidic catalysis.
Specific Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Pyrrole ring formation | α-Aminoketone + α,β-unsaturated ester | Reflux, acid/base catalysis | Cyclization to pyrrole core |
| Acylation at 4-position | Propionyl chloride or anhydride | Lewis acid catalyst, low temperature | Introduction of propionyl group |
| N-methylation | Methyl iodide or dimethyl sulfate | Basic conditions, room temperature | N-methylation of pyrrole nitrogen |
| Esterification | Methanol + acid catalyst | Reflux | Formation of methyl ester at 2-position |
Research Findings and Variations
Research indicates that the synthesis can be optimized by employing metal-catalyzed cyclizations or microwave-assisted reactions to improve yields and reduce reaction times. For example, a zirconium-catalyzed approach has been used to synthesize substituted pyrroles, including derivatives with acyl groups, via direct condensation of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds, which can be adapted for the target compound.
Data Table of Typical Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrrole formation | α-Aminoketone + α,β-unsaturated ester | None | Ethanol or acetic acid | Reflux | 65–85 | Classical Hantzsch method |
| Acylation | Propionyl chloride | AlCl₃ | Dichloromethane | 0–25°C | 70–90 | Regioselective at 4-position |
| N-methylation | Methyl iodide | K₂CO₃ | Acetone | Room temperature | 80–95 | N-methylation of pyrrole nitrogen |
| Esterification | Methanol | H₂SO₄ | Reflux | 65°C | 85–95 | Ester formation at 2-position |
Notes on Optimization and Purification
- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress.
- Purification: Crystallization from suitable solvents such as ethanol or chromatography techniques (silica gel column chromatography) are used to purify the final product.
- Yield Enhancement: Using an excess of methylating agents and controlling temperature during acylation improves overall yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate has the following chemical properties:
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- Boiling Point : Not available
- InChI Key : Not provided
Medicinal Chemistry
This compound has shown potential as a precursor for the synthesis of bioactive compounds. Its derivatives are being explored for their pharmacological properties, particularly in the development of therapeutic agents targeting various diseases.
Case Study : A study demonstrated that derivatives of pyrrole compounds exhibit significant anti-inflammatory and analgesic effects, making them candidates for drug development in pain management and inflammatory conditions .
Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows for various functionalizations, which can lead to the development of new materials or pharmaceuticals.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Alkylation | Base-catalyzed | Alkylated pyrrole derivatives |
| Acylation | Acidic conditions | Acylated products |
| Cyclization | Heat or catalytic conditions | Heterocyclic compounds |
Material Science
The compound is also being investigated for its properties in material science, particularly in the development of polymers and coatings. Its unique structure contributes to the mechanical and thermal stability of polymer matrices.
Case Study : Research indicates that incorporating this compound into polymer blends enhances thermal stability and mechanical strength, which is crucial for applications in aerospace and automotive industries .
Toxicological Profile
While exploring its applications, it is essential to consider the toxicological aspects. This compound has been classified with certain hazard statements indicating potential risks if ingested or inhaled. Safety measures should be adhered to during handling.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Pyrrole-Based Methyl Esters
The following table compares methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate with structurally related pyrrole derivatives:
Key Observations:
- Substituent Effects: The propionyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to the amino-substituted analog .
- Reactivity: The amino group in the analog from enables nucleophilic reactions (e.g., amide formation), whereas the propionyl group in the target compound could participate in keto-enol tautomerism or act as a hydrogen-bond acceptor .
- Applications: Pyrrole esters with amino or ethoxymethyl groups (e.g., ) are tailored for drug discovery, while the propionyl variant may find use in agrochemicals or polymer precursors due to its lipophilicity.
Non-Pyrrole Methyl Esters in Natural Products
The target compound shares ester functionality with diterpene and fatty acid methyl esters found in plant resins and extracts. For example:




Key Differences:
- Structural Complexity : Diterpene esters (e.g., sandaracopimaric acid methyl ester) feature multi-ring systems, contrasting with the planar pyrrole core of the target compound. This complexity impacts crystallization behavior, as evidenced by studies using SHELX/SIR97 for structural refinement .
- Biological Roles : Plant-derived esters often serve as defense metabolites or pheromones , whereas synthetic pyrrole esters are engineered for targeted bioactivity (e.g., enzyme inhibition).
Biological Activity
Methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate (CAS: 1135282-93-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- IUPAC Name : Methyl 4-propionyl-1H-pyrrole-2-carboxylate
The compound features a pyrrole ring with a propionyl group at the 4-position and a methyl ester at the 2-position, contributing to its reactivity and biological activity.
Biological Activity Overview
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For example, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating noteworthy inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values indicate potent activity, comparable to established antimicrobial agents.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 16 | High |
| Escherichia coli | < 32 | Moderate |
| Candida albicans | < 64 | Moderate |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial therapies.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound could mitigate inflammatory responses in various diseases.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a ligand, binding to enzymes involved in metabolic pathways related to inflammation and infection.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that govern immune responses.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives, including this compound, and evaluated their antimicrobial efficacy against resistant bacterial strains. The study concluded that this compound exhibited superior activity compared to traditional antibiotics, particularly against drug-resistant strains .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results indicated that treatment with this compound significantly reduced paw edema and levels of inflammatory markers compared to controls. This suggests potential applications in treating inflammatory diseases such as arthritis.
Q & A
Q. How does isotopic labeling (e.g., 13C-propionyl) aid in tracking metabolic pathways in biological studies?
- Methodology : Synthesize 13C-labeled analogs via isotopic exchange reactions. Use LC-MS/MS to trace metabolic incorporation in cell assays. Compare fragmentation patterns with unlabeled controls to identify biotransformation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
